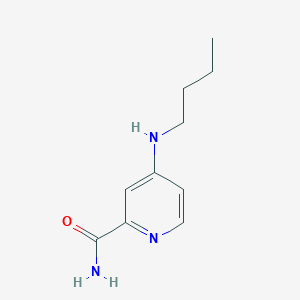

4-(Butylamino)picolinamide

Description

Contextualizing 4-(Butylamino)picolinamide within the Picolinamide (B142947) Class

This compound is a distinct member of the picolinamide family. Its structure is defined by a picolinamide scaffold with a butylamino group (-NH(CH₂)₃CH₃) attached to the 4th position of the pyridine (B92270) ring. This specific substitution pattern differentiates it from other picolinamide derivatives and is anticipated to confer unique physicochemical and biological characteristics. The presence of the butylamino group, a moderately lipophilic and hydrogen-bond-donating moiety, can significantly influence the molecule's solubility, membrane permeability, and interactions with biological targets.

The synthesis of picolinamide derivatives generally involves the coupling of a substituted picolinic acid with an appropriate amine. google.com For this compound, a potential synthetic route would involve the reaction of 4-(butylamino)picolinic acid with ammonia (B1221849), or a related amination reaction on a suitable picolinamide precursor. The development of efficient synthetic methodologies is a crucial aspect of the research into new picolinamide derivatives. ontosight.aifrontiersin.org

Significance of Picolinamide Derivatives in Contemporary Chemical Biology and Drug Discovery Research

Picolinamide derivatives have garnered substantial attention in the fields of chemical biology and drug discovery due to their wide spectrum of biological activities. ontosight.aiontosight.ai Researchers have successfully developed picolinamide-based compounds with potential applications as anticancer, antimicrobial, and anti-inflammatory agents.

A notable area of investigation is their role as kinase inhibitors. For instance, several studies have focused on designing picolinamide derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy due to its crucial role in tumor angiogenesis. nih.govrsc.orgnih.gov By modifying the substituents on the picolinamide core, researchers have been able to develop potent and selective VEGFR-2 inhibitors. nih.govrsc.orgnih.gov

Furthermore, picolinamide derivatives have been explored as inhibitors of other enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic syndrome and diabetes. nih.gov The picolinamide scaffold serves as a versatile platform for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Overview of Research Trajectories for Novel Chemical Entities

The journey of a novel chemical entity like this compound from its initial conception to a potential therapeutic agent follows a well-defined research and development pathway. frontiersin.org This process typically begins with the design and synthesis of the molecule, often inspired by existing knowledge of a particular class of compounds and their biological targets. nih.govnih.gov

Once synthesized, the new compound undergoes a series of in vitro and in vivo evaluations. Initial in vitro assays are conducted to determine its biological activity against specific targets, such as enzymes or cell lines, and to assess its potency and selectivity. ontosight.ai Promising candidates are then subjected to further studies to understand their mechanism of action and to establish a structure-activity relationship (SAR), which guides the design of more potent and specific derivatives.

Below is a table of representative picolinamide derivatives and their reported research applications:

| Compound Name | Key Structural Features | Reported Research Application |

| N-(5,5-dimethyl-2-oxotetrahydro-3-furyl)-picolinamide | Picolinamide linked to a tetrahydrofuran (B95107) ring | Potential antimicrobial and anti-inflammatory effects ontosight.ai |

| 4-((2-((2,2-difluorobenzo[d] ontosight.ainih.govdioxol-5-yl)carbamoyl)phenylamino)methyl)-N-cyclopropylpicolinamide | Complex substitution with a cyclopropyl (B3062369) group and a difluorinated benzodioxole moiety | Potential as an anticancer, antimicrobial, or neurological modulator ontosight.ai |

| Picolinamide-based VEGFR-2 inhibitors | Hybrid scaffold of 2-ethenylpyridine and 4-phenoxypicolinamide fragments | Inhibition of VEGFR-2 for cancer therapy nih.govrsc.org |

| N-cyclohexyl-6-(piperidin-1-yl)picolinamide | Cyclohexyl amide and a piperidinyl group at the 6-position | Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic disorders nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3O |

|---|---|

Molecular Weight |

193.25 g/mol |

IUPAC Name |

4-(butylamino)pyridine-2-carboxamide |

InChI |

InChI=1S/C10H15N3O/c1-2-3-5-12-8-4-6-13-9(7-8)10(11)14/h4,6-7H,2-3,5H2,1H3,(H2,11,14)(H,12,13) |

InChI Key |

SMBSYPRHEYCVKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC(=NC=C1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Butylamino Picolinamide

Established Synthetic Pathways for Picolinamides

The synthesis of picolinamides, including the target compound 4-(butylamino)picolinamide, can be approached through several reliable and well-documented strategies. These methods primarily involve forming the characteristic amide bond from a picolinic acid precursor or building the amide functionality through reactions with pyridine-based nitriles.

Ritter Reaction Approaches to Picolinamide (B142947) Scaffolds

The Ritter reaction is a classic and operationally simple method for preparing N-alkyl amides. researchgate.net The reaction proceeds through the nucleophilic addition of a nitrile to a carbocation, which is typically generated in situ from an alcohol or alkene under strongly acidic conditions. wikipedia.org The resulting nitrilium ion is then hydrolyzed during aqueous workup to yield the final amide product. organic-chemistry.org

For the synthesis of general picolinamide scaffolds, this reaction utilizes 2-cyanopyridine (B140075) as the nitrile component. A range of alcohols and alkenes can serve as carbocation precursors, making it a versatile method. researchgate.net

Table 1: Examples of Picolinamide Synthesis via Ritter Reaction

| Nitrile | Alcohol/Alkenesis | Acid Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Cyanopyridine | tert-Butanol | H₂SO₄ | N-(tert-butyl)picolinamide | 95% | researchgate.net |

| 2-Cyanopyridine | Adamantanol | H₂SO₄ | N-Adamantylpicolinamide | 92% | researchgate.net |

| 2-Cyanopyridine | Cyclohexene | H₂SO₄ | N-Cyclohexylpicolinamide | 75% | researchgate.net |

Coupling Strategies in Picolinamide Synthesis

A more direct and widely applicable method for synthesizing picolinamides involves the coupling of a picolinic acid derivative with an amine. This approach is central to peptide synthesis and has been extensively refined. bachem.com The reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species (such as an active ester or acyl halide) that is susceptible to nucleophilic attack by an amine. google.com

The most plausible synthetic route to this compound would involve a two-step process:

Synthesis of the Precursor Acid: The key intermediate, 4-(butylamino)picolinic acid, can be synthesized. A common strategy would be the nucleophilic aromatic substitution (SNAr) of a suitable precursor like 4-chloropicolinic acid with butylamine.

Amide Bond Formation: The resulting 4-(butylamino)picolinic acid can then be coupled with an ammonia (B1221849) source to form the primary amide. This is achieved using standard peptide coupling reagents.

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions. bachem.com Alternatively, uronium/aminium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) provide high yields and fast reaction times. googleapis.com

Table 2: Proposed Coupling Strategy for this compound

| Picolinic Acid Derivative | Amine | Coupling Reagent/Conditions | Proposed Product | Reference (Methodology) |

|---|---|---|---|---|

| 4-Chloropicolinic Acid | Butylamine | Heat or Base | 4-(Butylamino)picolinic Acid | SNAr Principles |

| 4-(Butylamino)picolinic Acid | Ammonia (aq.) | HBTU, DIPEA, Acetonitrile (B52724) | This compound | google.comgoogleapis.com |

| 4-Aminopicolinic Acid chemicalbook.com | Butyraldehyde | Reductive Amination (e.g., NaBH₃CN) | 4-(Butylamino)picolinic Acid | General Organic Chemistry |

This coupling strategy offers high flexibility and functional group tolerance, making it the most reliable proposed method for accessing this compound.

Metal-Catalyzed Functionalization and Derivatization

The picolinamide functional group is a powerful tool in modern synthetic chemistry, serving as a robust bidentate directing group for the regioselective functionalization of C-H bonds. chim.it The nitrogen atom of the pyridine (B92270) ring and the amide oxygen atom chelate to a metal center, positioning the catalyst in proximity to a specific C-H bond (typically at the ortho-position of a connected aromatic ring or a γ-C-H bond of an alkyl chain) and enabling its selective activation. nih.gov The this compound, once synthesized, would be an ideal substrate for such transformations.

Palladium-Catalyzed C-H Functionalization with Picolinamide Directing Groups

Palladium catalysis is the most extensively studied system for picolinamide-directed C-H functionalization. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at previously unreactive positions. For a substrate like N-benzyl-4-(butylamino)picolinamide, the picolinamide group would direct functionalization to the ortho-C-H bonds of the benzyl (B1604629) group.

Key transformations include:

Arylation: Coupling with aryl halides or boronic acids.

Alkylation: Introduction of alkyl chains.

Halogenation: Installation of bromo or iodo groups.

These reactions typically employ a Pd(II) catalyst, such as Pd(OAc)₂, and an oxidant. The versatility of this method allows for the rapid diversification of molecular scaffolds. rsc.orgrsc.org

Table 3: Representative Palladium-Catalyzed C-H Functionalization (Applied to a Hypothetical Substrate)

| Substrate | Reagent | Catalyst/Conditions | Functionalization Type | Expected Product | Reference (Methodology) |

|---|---|---|---|---|---|

| N-Benzyl-picolinamide | Ph-I | Pd(OAc)₂, CsOAc | Arylation | N-(2-Phenylbenzyl)picolinamide | nih.gov |

| N-Benzyl-picolinamide | N-Iodosuccinimide (NIS) | Pd(OAc)₂ | Iodination | N-(2-Iodobenzyl)picolinamide | nih.gov |

| N-Alkyl-picolinamide | CH₂=CHCO₂Et | Pd(OAc)₂, Ag₂CO₃ | Alkenylation | γ-Alkenylated product | General Pd-Catalysis |

Cobalt-Catalyzed Picolinamide-Directed Synthesis of Heterocycles

In recent years, cost-effective and earth-abundant cobalt catalysts have emerged as powerful alternatives to precious metals for C-H activation. chim.it Picolinamide has proven to be an excellent directing group in cobalt-catalyzed reactions, particularly for the synthesis of nitrogen-containing heterocycles through annulation with alkynes. researchgate.net

In these transformations, a C-H bond and an N-H bond of a picolinamide-protected amine can be activated and coupled with an alkyne, leading to the formation of isoquinoline (B145761) or isoquinolone structures. chim.itresearchgate.net In many cases, the picolinamide group can be cleaved in situ, acting as a "traceless" directing group.

Table 4: Cobalt-Catalyzed Picolinamide-Directed Annulation Reactions

| Picolinamide Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference (Methodology) |

|---|---|---|---|---|

| N-Benzylpicolinamide | Diphenylacetylene | Co(OAc)₂, Mn(OAc)₂, O₂ | Dihydroisoquinoline | chim.it |

| N-Benzylpicolinamide | Phenylacetylene | Co(OAc)₂, KPF₆, O₂ (air) | Isoquinoline (traceless) | researchgate.net |

| N-(1-Naphthylmethyl)picolinamide | Diethyl azodicarboxylate (CO surrogate) | Co(OAc)₂, Ag₂CO₃ | Isoindolinone | chim.it |

A substrate containing the this compound moiety would be expected to undergo similar transformations, providing access to complex heterocyclic systems bearing a butylamino-substituted pyridine fragment.

Copper-Catalyzed Chemoselective Synthesis of Picolinamide Derivatives

Copper catalysts offer a distinct reactivity profile for reactions involving picolinamides. The picolinamide group can function in two primary ways in copper catalysis: as a directing group for C-H functionalization or as a bidentate ligand to facilitate a separate coupling reaction.

As a Directing Group: Copper-catalyzed C-H amination has been demonstrated, allowing for the introduction of nitrogen-based functional groups. researchgate.net This provides a route to complex amines with high regioselectivity.

As a Ligand: Picolinamide derivatives themselves have been successfully employed as effective bidentate ligands in copper-catalyzed cross-coupling reactions, such as the synthesis of aryl ethers (Ullmann condensation). nih.gov The electronic properties of substituents on the picolinamide ring can modulate the catalytic activity of the copper center.

Table 5: Potential Applications of this compound in Copper-Catalyzed Reactions

| Role of Picolinamide | Reaction Type | Reactants | Catalyst/Conditions | Expected Outcome/Product | Reference (Methodology) |

|---|---|---|---|---|---|

| Directing Group | C-H Amination | N-Aryl-4-(butylamino)picolinamide + Amine Source | Cu(OAc)₂, Oxidant | ortho-Aminated Aryl Amide | researchgate.net |

| Ligand | Aryl Ether Synthesis | Iodobenzene + Phenol | CuI, Base, This compound | Diphenyl ether | nih.gov |

| Substrate | Radical Carboamination | N-Butenyl-4-(butylamino)picolinamide + CHCl₃ | Cu(CH₃CN)₄PF₆, DTBP | β-Lactam derivative | nih.govresearchgate.net |

The 4-(butylamino) group, being an electron-donating group, would likely influence the electronic properties of the picolinamide system, potentially enhancing its efficacy as a ligand in copper-catalyzed processes.

Advanced Synthetic Strategies for this compound Analogs

Advanced synthetic strategies for producing analogs of this compound are pivotal for exploring structure-activity relationships. These methods include the introduction of chiral centers and the incorporation of isotopic labels to elucidate metabolic and mechanistic pathways.

While this compound itself is an achiral molecule, the stereoselective synthesis of its analogs is a critical area of research for investigating the impact of stereochemistry on biological activity. Chiral modifications typically involve the introduction of stereocenters on the butylamino side chain or on the picolinamide ring system.

One common approach to introducing chirality is to utilize chiral building blocks. For instance, instead of n-butylamine, chiral amines such as (R)- or (S)-sec-butylamine can be reacted with a suitable picolinic acid derivative to yield the corresponding chiral amides. The synthesis generally proceeds via the activation of the carboxylic acid group of a 4-halopicolinic acid, followed by nucleophilic substitution with the chiral amine, and subsequent amidation of the picolinamide moiety. The choice of coupling reagents and reaction conditions is crucial to prevent racemization and ensure high enantiomeric purity of the final product.

Another strategy involves the asymmetric modification of a pre-existing picolinamide scaffold. This could include asymmetric hydrogenation of a double bond introduced into the butyl side chain or the use of chiral catalysts to direct the formation of a new stereocenter. These methods, while often more complex, offer greater flexibility in the design of novel chiral analogs.

Table 1: Examples of Chiral Amines for Stereoselective Synthesis

| Chiral Amine | Resulting Analog Structure (Partial) |

|---|---|

| (R)-sec-Butylamine | Introduction of an (R)-stereocenter at the α-position of the butyl group. |

| (S)-sec-Butylamine | Introduction of an (S)-stereocenter at the α-position of the butyl group. |

| (R)-2-Amino-4-methylpentane | Introduction of an (R)-stereocenter and a branched alkyl chain. |

| (S)-2-Amino-4-methylpentane | Introduction of an (S)-stereocenter and a branched alkyl chain. |

The characterization of these chiral analogs requires specialized analytical techniques, such as chiral high-performance liquid chromatography (HPLC) and polarimetry, to confirm their enantiomeric purity and absolute configuration.

Isotopic labeling with deuterium (B1214612) (²H) and tritium (B154650) (³H) is a powerful tool for studying the pharmacokinetics, metabolism, and mechanism of action of bioactive molecules. In the context of this compound, labeled analogs are synthesized to trace the molecule's fate in biological systems and to investigate kinetic isotope effects in metabolic pathways.

Deuterium labeling can be achieved by using deuterated starting materials or by performing hydrogen-deuterium exchange reactions on the final compound or its precursors. For example, the synthesis could employ deuterated n-butylamine (n-butylamine-d9) to introduce deuterium atoms onto the butyl side chain. Alternatively, specific positions on the pyridine ring can be deuterated through electrophilic or nucleophilic substitution reactions under deuterating conditions. These deuterated analogs are particularly useful for metabolic studies using mass spectrometry, as the mass shift allows for the unambiguous identification of the parent compound and its metabolites.

Tritium labeling provides a highly sensitive method for quantification in biological samples through radiometric detection. The introduction of tritium can be more challenging and often involves catalytic tritiation of an unsaturated precursor or the reduction of a halide with tritium gas. Given the high specific activity of tritiated compounds, they are invaluable for in vitro binding assays and autoradiography studies.

Table 2: Common Labeling Positions and Their Applications

| Isotope | Labeling Position | Primary Application |

|---|---|---|

| Deuterium (²H) | Butyl chain | Metabolic stability studies (cytochrome P450-mediated oxidation) |

| Deuterium (²H) | Pyridine ring | Mechanistic studies of ring metabolism |

| Tritium (³H) | General (e.g., via catalytic exchange) | Quantitative analysis in biological matrices, receptor binding assays |

The synthesis of these labeled compounds requires careful planning and execution to ensure the label's stability and specific incorporation at the desired position.

Optimization of Synthetic Processes for this compound Production

The optimization of synthetic processes for this compound is essential for improving efficiency, reducing costs, and ensuring the scalability of its production. Research in this area focuses on enhancing reaction yields, minimizing waste, and simplifying purification procedures.

A typical synthesis of this compound involves the reaction of a 4-substituted picolinic acid derivative with n-butylamine. Key areas for optimization include the choice of starting materials, coupling reagents, solvents, and reaction temperatures. For instance, moving from laboratory-scale syntheses using expensive coupling agents to more cost-effective industrial processes might involve the use of thionyl chloride to form an acyl chloride intermediate, which then reacts with n-butylamine.

Process optimization studies often employ Design of Experiments (DoE) methodologies to systematically investigate the impact of multiple reaction parameters. This allows for the identification of optimal conditions that maximize yield and purity while minimizing reaction times and the formation of impurities. For example, a DoE study might explore the interplay between temperature, reaction time, and the molar ratio of reactants.

Table 3: Parameters for Process Optimization of this compound Synthesis

| Parameter | Area of Optimization | Goal |

|---|---|---|

| Starting Materials | Use of more accessible and less expensive precursors (e.g., 4-chloropicolinic acid vs. 4-fluoropicolinic acid). | Cost reduction |

| Coupling Reagents | Transition from peptide coupling agents to bulk chemicals like thionyl chloride or phosphorus oxychloride. | Cost reduction and scalability |

| Solvent System | Selection of solvents that are easily recoverable, have low toxicity, and facilitate product isolation. | Improved sustainability and process efficiency |

| Reaction Conditions | Optimization of temperature, pressure, and catalyst loading. | Increased yield and reduced reaction time |

| Purification | Development of crystallization-based purification methods to replace chromatographic techniques. | Scalability and cost reduction |

Furthermore, the development of continuous flow processes for the synthesis of this compound is an active area of research. Flow chemistry can offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher throughput and automation.

Mechanism of Action Moa Elucidation for 4 Butylamino Picolinamide

Principles of Mechanism of Action in Small Molecules

The mechanism of action (MoA) of a small molecule describes the specific biochemical interaction through which it produces its pharmacological effect. smallmolecules.comwikipedia.org Small molecules, which are organic compounds typically with a low molecular weight, can readily penetrate cells to interact with molecular pathways by targeting key proteins. nih.govcrestonepharma.com The primary targets for small molecules include receptors, enzymes, ion channels, and transporter molecules. smallmolecules.com

The interaction between a small molecule and its target is governed by chemical principles, including electrostatic interactions (like hydrogen bonds and ionic bonds), hydrophobic interactions, and, less commonly, the formation of covalent bonds. smallmolecules.com The molecule's chemical structure determines its affinity (the strength of binding to the target) and its efficacy (the ability to produce a biological response upon binding). smallmolecules.com Depending on their effect, small molecules can be classified in several ways:

Agonist: Binds to a receptor and activates it, producing a biological response.

Antagonist: Binds to a receptor but does not activate it, blocking the action of an agonist.

Inverse Agonist: Binds to the same receptor as an agonist but produces the opposite pharmacological effect. smallmolecules.com

Inhibitor: A substance that binds to an enzyme and decreases its activity.

Understanding the MoA is a critical aspect of drug discovery, as it helps to rationalize a compound's biological effects, anticipate potential side effects, and guide the development of more potent and selective molecules. wikipedia.orgnih.gov

Target Identification Strategies for 4-(Butylamino)picolinamide

Target identification is the process of pinpointing the specific molecular target or targets with which a compound interacts to exert its effect. nih.govsemanticscholar.org This process is a crucial step that bridges the gap between observing a phenotypic effect in a cell-based assay and understanding the underlying molecular mechanism. nih.govsemanticscholar.org For the picolinamide (B142947) chemical scaffold, to which this compound belongs, studies have successfully identified its primary biological target.

Research into the antifungal properties of picolinamide and benzamide (B126) chemotypes identified Sec14p, the main phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, as the sole essential target for these compounds. nih.govnih.gov This discovery was the result of a combination of powerful target identification strategies. nih.gov

A variety of methods are available for target deconvolution, which can be broadly categorized as direct biochemical methods, genetic interaction approaches, and computational inference. nih.govsemanticscholar.org

| Strategy Category | Method | Principle |

|---|---|---|

| Direct Biochemical | Affinity Chromatography / Pulldown | An immobilized ligand is used to capture its binding partners from a cell lysate. drughunter.comacs.org |

| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes to covalently label the active sites of a specific enzyme class. acs.orgfrontiersin.org | |

| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. danaher.comnih.gov | |

| Genetic Interaction | Chemogenomic Profiling (e.g., HIP-HOP) | Systematically screens a library of gene deletion mutants for hypersensitivity or resistance to a compound. nih.govsingerinstruments.com |

| Multicopy Suppression Profiling | Identifies genes that, when overexpressed, confer resistance to a compound. singerinstruments.com | |

| Computational Inference | Reverse Docking | Docks a small molecule with known activity into the binding sites of a library of potential protein targets. nih.gov |

| Similarity-Based Prediction | Infers targets based on the principle that structurally similar compounds often share similar targets. oup.com |

Direct Biochemical Methods for Target Elucidation

Direct biochemical methods provide physical evidence of a small molecule binding to its protein target. nih.gov These techniques often involve labeling the molecule or using its properties to "fish" for its binding partners in a complex mixture like a cell lysate. wikipedia.orgnih.gov Common approaches include affinity chromatography, where a compound is immobilized on a support to capture its targets, and activity-based protein profiling (ABPP), which uses reactive probes to label active enzymes. drughunter.comacs.org

In the investigation of the picolinamide scaffold, biochemical assays with purified Sec14p protein were essential for validating the target hypothesis generated by genetic methods. nih.govnih.gov These assays directly confirmed that the compounds inhibit the function of the Sec14p protein, solidifying its role as the direct target. nih.gov

Genetic Interaction Profiling

Genetic interaction profiling explores how a compound's effect is altered by specific genetic modifications in an organism. nih.gov By screening large collections of mutants, researchers can identify genes that make cells either more sensitive or more resistant to the compound, thereby pointing to the drug's target or pathway. singerinstruments.com

The primary breakthrough in identifying the target of picolinamide-based compounds came from a chemogenomic profiling method in yeast known as the HIP-HOP (Haploinsufficiency Profiling/Homozygous Deletion Profiling) assay. nih.gov This unbiased, growth-based assay identified that yeast strains with reduced levels of the Sec14p protein were hypersensitive to the compounds. nih.gov This genetic evidence strongly suggested that Sec14p is the critical target, a hypothesis that was subsequently confirmed through biochemical validation. nih.govnih.gov Furthermore, a functional variomics screen, which identifies resistance-conferring mutations, pinpointed specific changes in the Sec14p protein that prevented the compound from binding. nih.gov

Computational Inference for Target Prediction

Computational methods use computer algorithms to predict drug-target interactions based on various data sources. nih.govnih.gov These can include structure-based approaches like molecular docking, which fits a small molecule into the three-dimensional structure of a potential protein target, and ligand-based methods, which assume that molecules with similar chemical structures will interact with similar targets. nih.govbiorxiv.org

For the picolinamide and benzamide inhibitors of Sec14p, computational tools played a key role in rationalizing the experimental findings. nih.gov After the target was identified, molecular docking simulations were performed using the X-ray co-crystal structure of a Sec14p-inhibitor complex. nih.govlncc.br These simulations provided a detailed view of how the compound fits into the binding pocket, helping to explain the structure-activity relationships (SAR) and the effects of the resistance-conferring mutations observed in genetic screens. nih.govnih.gov

Characterization of On-Target and Off-Target Biological Interactions

A crucial part of understanding a compound's MoA is distinguishing between its intended (on-target) and unintended (off-target) effects. semanticscholar.org On-target effects are the desired therapeutic outcomes that result from the modulation of the primary target. youtube.com Off-target effects, conversely, arise from the compound binding to other proteins, which can lead to unexpected side effects or toxicity. nih.gov

For the picolinamide scaffold, chemogenomic profiling identified Sec14p as the sole essential target in Saccharomyces cerevisiae. nih.govnih.gov This suggests a high degree of specificity for its on-target interaction, which is the inhibition of Sec14p's lipid transfer activity. The disruption of this essential function is what leads to the observed antifungal effect. nih.gov While all compounds have the potential for off-target interactions, the genetic data for this chemotype indicates that its primary, growth-inhibiting MoA is overwhelmingly mediated through Sec14p. nih.gov Characterizing both on- and off-target interactions is vital; it can help explain unexpected toxicities or even reveal new therapeutic applications for a compound (a process known as drug repurposing). nih.gov

Investigating Molecular Interaction Sites

A definitive understanding of a compound's MoA requires characterizing the precise molecular interactions at its binding site. nih.gov Techniques like X-ray crystallography can provide an atomic-level picture of a compound bound to its target, revealing the key contact points. nih.gov

The determination of the X-ray co-crystal structure of a benzamide inhibitor complexed with Sec14p was a landmark achievement in understanding this interaction. nih.govnih.gov It confirmed that the compound binds within the lipid-binding pocket of the protein. nih.gov This structural data, combined with structure-activity relationship (SAR) studies, provided a detailed map of the molecular interaction site. nih.gov

| Compound Moiety | Interaction/Role in Binding | Reference |

|---|---|---|

| Picolinamide/Benzamide Core (H1) | A hydrophobic phenyl ring enhances inhibitory activity compared to a nitrogen-containing ring. | nih.gov |

| Carboxamide Group | The carboxyl oxygen and amide nitrogen are crucial for activity, engaging in polar and hydrogen-bond interactions with residues like Thr175 in the binding pocket. | nih.gov |

| Methylene Linker (L) | Connects the core ring (H1) to the second hydrophobic ring (H2) and orients it favorably within the binding cavity. Extending or substituting this linker is not tolerated. | nih.gov |

| Proximal Hydrophobic Ring (H2) | Occupies an amphipathic region of the binding cavity, contributing to the compound's affinity. | nih.gov |

The functional variomics screen further validated this binding model by showing that mutations conferring resistance were located in residues lining this lipid-binding pocket. nih.gov Together, these integrated genetic, biochemical, and structural biology approaches provide a comprehensive and high-resolution view of the molecular interactions governing the activity of this compound and related compounds.

Receptor Binding and Modulation

While direct receptor binding studies for this compound are not extensively documented in publicly available literature, research on related picolinamide structures provides insights into their potential to interact with protein receptors. For instance, certain picolinamide derivatives have been investigated as inhibitors of receptor tyrosine kinases, which are crucial in cellular signaling and are often implicated in cancer. The general ability of the picolinamide scaffold to be chemically modified suggests that derivatives could be designed to target a range of receptors.

Enzyme Inhibition or Activation

A significant body of research on the mechanism of picolinamides has focused on their ability to inhibit enzyme activity.

A key target identified for picolinamide and benzamide chemotypes is the lipid-transfer protein Sec14p, which is the primary phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae. nih.gov The function of Sec14p is vital for the viability of this organism. nih.gov The inhibition of Sec14p by picolinamide compounds has been corroborated through a combination of genetic and biochemical assays. nih.gov

To elucidate the precise mechanism of this inhibition, a picolinamide compound was co-crystallized with Sec14p, and the resulting crystal structure was determined at a resolution of 2.6 Å. nih.gov This structural data confirmed that the compound binds within the lipid-binding pocket of Sec14p, providing a detailed understanding of the inhibitory interaction at a molecular level. nih.govnih.gov This binding prevents the normal function of the enzyme, leading to the observed biological effects. nih.gov

The following table summarizes the key findings related to the enzyme inhibition by picolinamide compounds.

| Target Enzyme | Organism | Method of Identification | Key Finding |

| Sec14p | Saccharomyces cerevisiae | Chemogenomic profiling, biochemical assays | Picolinamides act as inhibitors by binding to the lipid-binding pocket. nih.govnih.gov |

Ion Channel and Transporter Modulation

Currently, there is a lack of specific published research directly examining the effects of this compound or closely related picolinamide derivatives on the function of ion channels or membrane transporters. However, it is known that pyridine (B92270) derivatives, a structural component of picolinamides, can influence the activity of intestinal fatty acid transporters. nih.gov For example, nicotinic acid, a carboxylated pyridine derivative, has been shown to up-regulate the gene expression of fatty acid transporters such as CD36, FATP2, and FATP4 in Caco-2 cells. nih.gov This indicates that the broader chemical class to which this compound belongs has the potential to interact with transport systems, though specific studies on this compound are needed.

Bioactivity Profiling in Disease-Relevant Cellular Models

The biological activity of picolinamide derivatives has been explored in various disease models, particularly in the context of cancer. Studies on structurally related compounds provide a strong indication of the potential bioactivity of the picolinamide scaffold.

For example, a series of novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and evaluated for their anti-proliferative effects against different human cancer cell lines. mdpi.com These compounds demonstrated the ability to inhibit the growth of HepG2 (hepatocellular carcinoma) and HCT116 (colorectal carcinoma) cells at low micromolar concentrations. mdpi.com The most potent of these analogs also showed a broad spectrum of anti-proliferative activity. mdpi.com

The table below presents the in vitro anti-proliferative activities of some of these picolinamide derivatives.

| Compound | Cell Line | IC50 (μM) |

| Derivative 5a | HepG2 | 3.45 ± 0.21 |

| Derivative 5a | HCT116 | 4.12 ± 0.33 |

| Derivative 5q | HepG2 | 1.23 ± 0.15 |

| Derivative 5q | HCT116 | 1.56 ± 0.18 |

These findings highlight the potential of the picolinamide core structure in the development of agents with anti-cancer properties.

Proteomics and Transcriptomics in MoA Studies

Modern systems biology approaches, such as proteomics and transcriptomics, are powerful tools for elucidating the mechanism of action of novel compounds.

In the context of picolinamides, chemogenomic profiling, a method that assesses the sensitivity of a large collection of yeast deletion mutants to a compound, was instrumental in identifying Sec14p as the primary target. nih.govnih.gov This approach provides a genome-wide view of the genetic factors that influence a compound's activity.

While specific proteomics or transcriptomics studies on this compound have not been detailed in the reviewed literature, these techniques offer a clear path forward for future research. For instance, treating relevant cell models with this compound and subsequently analyzing changes in the proteome (the entire set of proteins) and the transcriptome (the entire set of RNA transcripts) could reveal the signaling pathways and cellular processes that are modulated by the compound. Such studies can help to identify not only the primary targets but also off-target effects, providing a comprehensive understanding of its biological activity.

Structure Activity Relationship Sar Studies of 4 Butylamino Picolinamide and Its Derivatives

Foundational Principles of SAR

The fundamental principle of SAR lies in the concept that the biological activity of a chemical compound is intrinsically linked to its three-dimensional structure. Even minor modifications to a molecule's architecture can lead to profound changes in its interaction with biological targets, such as enzymes and receptors. Key aspects that are systematically investigated in SAR studies include:

The nature and position of substituents: The addition, removal, or modification of chemical groups on a core scaffold can dramatically alter a compound's properties. For instance, the introduction of a bulky group might enhance binding to a specific pocket on a receptor, while a polar group could improve water solubility.

The electronic properties of the molecule: The distribution of electrons within a molecule, influenced by the presence of electron-donating or electron-withdrawing groups, can affect its reactivity and its ability to form crucial interactions, such as hydrogen bonds or electrostatic interactions, with a target.

The stereochemistry of the molecule: The spatial arrangement of atoms in a molecule can be critical for its biological activity. Different stereoisomers of a compound can exhibit vastly different potencies and even different biological effects.

By systematically synthesizing and testing a series of structurally related compounds, researchers can identify the key molecular features, or pharmacophore, responsible for the desired biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-(Butylamino)picolinamide

While traditional SAR studies provide qualitative insights, Quantitative Structure-Activity Relationship (QSAR) modeling takes a more quantitative approach. QSAR aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating physicochemical or structural features of the molecules, known as molecular descriptors, with their observed biological responses.

Development of Statistical and Computational QSAR Models

The development of a robust QSAR model for this compound and its derivatives involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. For each compound in the dataset, a variety of molecular descriptors are calculated using computational software. These descriptors can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional shape of the molecule.

Electronic descriptors: These quantify the electronic properties of the molecule, such as partial charges and dipole moments.

Hydrophobic descriptors: These measure the lipophilicity of the molecule, which influences its ability to cross cell membranes.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are employed to build a mathematical model that best correlates the descriptors with the biological activity. The predictive power of the resulting model is then rigorously validated using both internal and external validation techniques to ensure its reliability.

Prediction of Biological Activity Based on Molecular Descriptors

A validated QSAR model can be a powerful predictive tool. By inputting the calculated molecular descriptors of a novel, unsynthesized this compound analog, the model can predict its biological activity. This allows for the virtual screening of large libraries of potential compounds, prioritizing those with the highest predicted potency for synthesis and experimental testing. This in silico approach significantly accelerates the drug discovery process and reduces the costs associated with synthesizing and testing a large number of compounds.

For a hypothetical series of this compound derivatives, a QSAR study might reveal the importance of specific descriptors. For example, the model might indicate that increasing the hydrophobicity of a particular region of the molecule leads to enhanced activity, while the presence of a hydrogen bond donor at another position is detrimental.

Table 1: Hypothetical Molecular Descriptors and Biological Activity of this compound Analogs

| Compound | R Group | LogP (Hydrophobicity) | H-Bond Donors | Biological Activity (IC50, nM) |

| 1 | -CH3 | 2.5 | 1 | 150 |

| 2 | -CH2CH3 | 3.0 | 1 | 100 |

| 3 | -CH2CH2CH3 | 3.5 | 1 | 50 |

| 4 | -OH | 2.0 | 2 | 300 |

| 5 | -OCH3 | 2.6 | 1 | 120 |

This table is for illustrative purposes only and does not represent actual experimental data.

Rational Design and Iterative Optimization of this compound Analogs

The insights gained from SAR and QSAR studies form the basis for the rational design and iterative optimization of this compound analogs. This is a cyclical process involving the design of new compounds based on existing data, their synthesis, biological evaluation, and subsequent refinement of the design based on the new results.

Systematic Chemical Modifications to Enhance Potency and Selectivity

Guided by SAR and QSAR models, medicinal chemists can make systematic chemical modifications to the this compound scaffold to improve its therapeutic profile. For example, if SAR studies indicate that a larger substituent at a particular position enhances activity, a series of analogs with increasingly larger groups can be synthesized and tested. Similarly, if a QSAR model highlights the importance of a specific electronic property, modifications can be made to modulate that property.

The goal of these modifications is not only to increase potency but also to enhance selectivity. A drug that is highly potent but interacts with multiple targets can lead to unwanted side effects. By fine-tuning the structure of this compound, it may be possible to design analogs that preferentially bind to the desired target, thereby minimizing off-target effects.

Exploration of Chemical Space to Optimize Biological Properties

The concept of "chemical space" refers to the vast number of possible molecules that could theoretically be created. Rational design strategies allow for a more focused and efficient exploration of this chemical space. By understanding the key structural requirements for the biological activity of this compound, researchers can navigate this space to identify novel analogs with optimized biological properties. This can involve techniques such as:

Bioisosteric replacement: Replacing a functional group with another that has similar physical or chemical properties but may lead to improved potency, selectivity, or metabolic stability.

Scaffold hopping: Replacing the core picolinamide (B142947) scaffold with a different chemical structure while maintaining the key pharmacophoric elements. This can lead to the discovery of entirely new classes of compounds with similar biological activity but potentially improved properties.

Table 2: Iterative Optimization of a Hypothetical this compound Analog

| Iteration | Modification | Rationale | Resulting Potency (IC50, nM) |

| 1 | Introduction of a methyl group at position X | SAR indicated a favorable hydrophobic pocket | 80 |

| 2 | Replacement of butylamino with pentylamino | QSAR suggested increased lipophilicity would be beneficial | 45 |

| 3 | Bioisosteric replacement of the amide with a triazole | To improve metabolic stability | 55 (with improved stability) |

This table is for illustrative purposes only and does not represent actual experimental data.

Through this iterative process of design, synthesis, and testing, guided by the principles of SAR and QSAR, the therapeutic potential of this compound can be systematically explored and optimized, paving the way for the development of novel and effective medicines.

Computational SAR and Structure-Based Design

Computational Structure-Activity Relationship (SAR) and structure-based design are indispensable tools in modern drug discovery. researchgate.net These methods leverage computational power to model and predict the interaction between small molecules and their biological targets, thereby guiding the synthesis of more effective compounds. By analyzing the three-dimensional structures of ligands and their target receptors, researchers can identify the key molecular interactions that govern biological activity. This approach complements traditional, synthesis-driven SAR by providing a rational basis for molecular design, prioritizing synthetic efforts, and reducing the time and cost associated with lead optimization. researchgate.net

In the context of this compound and its derivatives, computational methods are crucial for elucidating the structural features that confer their potent and highly selective activity against C. difficile. nih.gov These techniques allow for the detailed examination of how modifications to the picolinamide scaffold affect target binding and biological function.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. youtube.com In drug design, it is used to forecast the binding mode of a small molecule ligand within the active site of a target protein. nih.gov This information is vital for understanding the basis of molecular recognition and for designing derivatives with improved affinity and specificity. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site and scoring them based on their energetic favorability. youtube.com

While specific molecular docking studies for this compound against a confirmed C. difficile target are not yet detailed in the literature, the compound's mechanism of action is suggested to involve the inhibition of cell wall biosynthesis. nih.gov A typical computational workflow would involve docking this compound and its analogs into a homology model or crystal structure of a key enzyme in the C. difficile peptidoglycan synthesis pathway. The docking results would aim to explain the experimental SAR data, such as:

The critical role of the picolinamide nitrogen for selective activity.

The optimal length and nature of the alkylamino substituent at the 4-position.

The impact of substitutions on the pyridine (B92270) ring and amide moiety.

Following docking, molecular dynamics (MD) simulations are employed to study the stability and conformational dynamics of the ligand-receptor complex over time. nih.gov MD simulations provide a more realistic model of the biological environment by treating molecules as dynamic entities. These simulations can validate the stability of a docking pose, reveal important conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding free energies, thus offering deeper insights into the SAR of the picolinamide series. nih.govbroadinstitute.org

Pharmacophore modeling is another cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of molecular features necessary for biological activity. nih.gov A pharmacophore model defines the key steric and electronic properties a molecule must possess to interact with a specific target receptor, such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. mdpi.com

For the this compound series, a ligand-based pharmacophore model could be developed using the known structures and biological activities of active and inactive analogs. nih.govnih.gov The potent and selective compound this compound (also referred to as picolinamide 87 in some studies) and other active derivatives would form the training set to generate a hypothesis. nih.gov A hypothetical pharmacophore model for this series would likely include:

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor and acceptor (the amide group).

A hydrophobic feature (the n-butyl group).

An aromatic ring feature (the pyridine ring).

This model serves two primary purposes. First, it provides a 3D representation of the SAR, helping to rationalize why certain structural modifications lead to a loss or gain of activity. Second, the validated pharmacophore model can be used as a 3D query to screen large virtual compound libraries to identify novel, structurally diverse molecules that possess the required features for activity against C. difficile but may have entirely different chemical scaffolds. nih.gov

Ligand-Based and Receptor-Based SAR Approaches

Structure-activity relationship studies can be broadly categorized into two approaches: ligand-based and receptor-based. gardp.org

Ligand-based SAR relies on the analysis of a series of compounds that bind to a common biological target. By systematically modifying the chemical structure and measuring the corresponding changes in biological activity, a relationship can be established. nih.gov This approach does not require knowledge of the 3D structure of the target protein. The SAR for this compound has been extensively explored using this method. The initial lead, an isonicotinamide (B137802) analog, showed equal activity against MRSA and C. difficile. nih.gov Shifting the pyridine nitrogen to create the picolinamide scaffold (as in this compound) resulted in a dramatic increase in selectivity for C. difficile by over 1000-fold. nih.gov Further modifications explored the impact of different substituents, leading to a detailed understanding of the ligand's structural requirements.

Receptor-based SAR , conversely, depends on having a high-resolution 3D structure of the biological target, obtained through methods like X-ray crystallography or NMR spectroscopy, or a reliable homology model. researchgate.net This approach, also known as structure-based drug design, involves designing ligands that fit precisely into the target's binding site and make specific, favorable interactions with key amino acid residues. While the exact molecular target of this compound in C. difficile is not yet confirmed with a crystal structure, a receptor-based approach would be the next rational step. Once the target is identified and structurally characterized, new derivatives could be designed to optimize interactions within the binding pocket, potentially leading to compounds with even greater potency and selectivity.

Table 1: Structure-Activity Relationship of Picolinamide Analogs

| Compound | R Group | MIC MRSA (μg/mL) | MIC C. difficile (μg/mL) | Selectivity (MRSA/C.diff) |

| Isonicotinamide 4 | (Reference) | 0.25 | 0.25 | 1 |

| Picolinamide 87 | n-Butyl | 128 | 0.125 | 1024 |

| Picolinamide 88 | Isobutyl | 128 | 0.25 | 512 |

| Picolinamide 89 | n-Pentyl | 64 | 0.25 | 256 |

| Picolinamide 90 | Isopentyl | 64 | 0.5 | 128 |

| Picolinamide 91 | Cyclopentyl | >128 | 0.5 | >256 |

| Picolinamide 92 | n-Hexyl | 32 | 0.5 | 64 |

Data derived from studies on picolinamide antibacterials. nih.gov Picolinamide 87 is this compound.

Preclinical Pharmacodynamic and Efficacy Investigations of 4 Butylamino Picolinamide

In Vitro Efficacy Assessments

In vitro efficacy assessments are foundational in preclinical drug discovery, providing the initial evidence of a compound's biological activity and mechanism of action. These studies are conducted in a controlled laboratory environment, typically using cell cultures or isolated biochemical components.

Cell-Based Assays and Phenotypic Screening

Phenotypic screening, in particular, has gained prominence as it allows for the discovery of compounds that produce a desired biological effect without prior knowledge of the drug's specific molecular target. enamine.netnih.gov This approach is powerful for identifying first-in-class medicines. nih.gov For a compound like 4-(Butylamino)picolinamide, a phenotypic screen could involve exposing various cell lines (e.g., cancer cells, pathogen-infected cells) to the compound and monitoring for desired outcomes, such as cell death, inhibition of proliferation, or clearance of a pathogen. The process typically involves screening a library of compounds to identify "hits" that produce the desired phenotypic change. nih.govbiorxiv.org

For instance, in the context of antifungal research, picolinamide (B142947) scaffolds have been identified as having antifungal properties through chemogenomic profiling. nih.gov A cell-based assay for a related picolinamide might involve treating fungal cells, such as Saccharomyces cerevisiae or pathogenic Candida albicans, and measuring the inhibition of fungal growth. nih.gov

Table 1: Representative Data from a Fungal Growth Inhibition Assay

| Concentration (µM) | Percent Inhibition of C. albicans Growth |

| 0.1 | 5% |

| 1 | 25% |

| 10 | 70% |

| 50 | 95% |

| 100 | 98% |

This table is representative of data that would be generated in a cell-based antifungal assay and does not represent actual data for this compound.

Biochemical Assays for Target Engagement

Once a compound shows activity in cell-based assays, biochemical assays are employed to identify and confirm its molecular target and to quantify its interaction with that target. nih.gov Target engagement studies are crucial to ensure that the compound's observed biological effect is due to its interaction with the intended target. nih.gov

For the broader class of picolinamides with antifungal properties, biochemical assays have identified Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, as the direct target. nih.gov Assays using purified Sec14p protein would allow for the determination of binding affinity and kinetics. Techniques like radioligand binding assays or surface plasmon resonance could be used to measure the dissociation constant (Kd), which indicates the strength of the compound-target interaction.

Furthermore, X-ray crystallography of the target protein in complex with the compound can provide a detailed, three-dimensional view of the binding site, rationalizing the structure-activity relationship and guiding further optimization of the compound. nih.gov

Table 2: Illustrative Target Engagement Data for a Picolinamide Compound

| Assay Type | Target Protein | Result |

| Radioligand Binding | Sec14p | IC₅₀ = 50 nM |

| Surface Plasmon Resonance | Sec14p | K_d = 25 nM |

| Enzymatic Assay | Sec14p Activity | Inhibition at low micromolar concentrations |

This table illustrates the type of data generated from biochemical assays for target engagement and is based on findings for the picolinamide class, not specifically this compound.

In Vivo Pharmacodynamic Modeling

Following promising in vitro results, in vivo studies in animal models are conducted to understand how a compound behaves in a whole, living organism. Pharmacodynamic (PD) modeling aims to correlate the concentration of the drug at the site of action with its observed pharmacological effect.

Selection and Utilization of Appropriate Animal Models

The choice of an appropriate animal model is critical for the relevance and translatability of preclinical findings. nih.gov The selected model should mimic the human disease or condition as closely as possible. For example, if this compound were being investigated as an antifungal, an immunocompromised mouse model infected with a pathogenic fungus like Candida albicans would be appropriate. nih.gov If its potential as a neuro-active agent was being explored, rodent models of neurological disorders such as Parkinson's disease might be used. nih.gov

The utilization of these models involves administering the compound and then assessing its effect on disease-relevant biomarkers or clinical signs. researchgate.net For an antifungal, this could be the fungal burden in various organs. For a neuroprotective agent, it could be the preservation of neurons or improvement in motor function.

Dose-Response Relationships and Target Modulation in Preclinical Species

Establishing a dose-response relationship is a key objective of in vivo pharmacodynamic studies. nih.gov This involves administering a range of doses of the compound to the animal models and measuring the magnitude of the pharmacological response at each dose. nih.gov This data is used to determine the potency (the amount of drug needed to produce an effect) and efficacy (the maximal effect of the drug).

Target modulation studies in vivo aim to confirm that the drug is reaching its intended target in the animal and exerting the expected biochemical effect. nih.gov For example, if this compound targets a specific enzyme, researchers would measure the activity of that enzyme in tissues from treated animals to demonstrate that the drug is inhibiting it in a dose-dependent manner.

Table 3: Example of In Vivo Dose-Response Data

| Dose (mg/kg) | Reduction in Fungal Burden (log CFU) | Target Enzyme Inhibition (%) |

| 1 | 0.5 | 15% |

| 5 | 1.5 | 45% |

| 10 | 2.5 | 75% |

| 20 | 3.0 | 90% |

This table is a hypothetical representation of in vivo dose-response and target modulation data.

Efficacy Studies in Relevant Preclinical Disease Models

Efficacy studies are designed to determine whether a drug candidate has a beneficial effect in a disease model. These studies are typically the culmination of preclinical pharmacodynamic evaluation. nih.gov Based on the dose-response data, a dose or range of doses is selected for the efficacy study.

In a preclinical model of fungal infection, an efficacy study of a picolinamide would involve treating infected animals with the compound and comparing their survival rates or tissue fungal load to a control group that received a placebo. nih.gov For a neurological disease model, efficacy might be measured by a reduction in neuronal loss or an improvement on a behavioral test. nih.gov The results of these studies are critical for deciding whether to advance a compound into clinical development.

Preclinical Data on this compound Remains Elusive in Public Domain

Despite a comprehensive search for preclinical data on the chemical compound this compound, publicly available information regarding its pharmacodynamic and pharmacokinetic properties, as well as its journey through lead optimization and candidate nomination, appears to be non-existent.

Targeted searches for preclinical investigations, including absorption, distribution, metabolism, excretion (ADME), and pharmacokinetic/pharmacodynamic (PK/PD) modeling studies specifically for this compound, did not yield any concrete scientific literature or data repositories.

An initial lead pointed towards a clinical candidate known as BLZ945, a picolinamide derivative. However, further investigation into its chemical structure revealed it to be 4-((2-(((1R,2R)-2-hydroxycyclohexyl)amino)benzo[d]thiazol-6-yl)oxy)-N-methylpicolinamide. This compound, while sharing a picolinamide core, does not possess the "butylamino" group as specified in the subject of interest and is a significantly more complex molecule. While preclinical data is available for BLZ945, it is not relevant to this compound.

The absence of information could suggest several possibilities:

Proprietary Nature: The compound may be an early-stage developmental candidate with all related data held as proprietary by a pharmaceutical or research entity.

Alternative Nomenclature: It is possible that this compound is known under a different, undisclosed code name or designation.

Fragment or Intermediate: The compound might be a chemical fragment or an intermediate in the synthesis of a larger, more complex active pharmaceutical ingredient, and as such, may not have undergone extensive preclinical testing in its own right.

Incorrect Compound Name: There is a possibility that the provided name is not accurate, leading to a fruitless search.

Without any publicly accessible data, it is not possible to generate the requested scientific article detailing the preclinical pharmacodynamic, pharmacokinetic, lead optimization, and candidate nomination profile of this compound.

Analytical Methodologies for the Research of 4 Butylamino Picolinamide

Principles of Analytical Chemistry in Compound Characterization

The characterization of a chemical compound like 4-(butylamino)picolinamide is deeply rooted in the principles of analytical chemistry. anhihs.com This scientific discipline provides the foundational methods and concepts for identifying and quantifying matter. anhihs.com The process typically begins with defining the analytical problem, which could range from confirming the structure of a newly synthesized batch of this compound to determining its concentration in a biological sample. anhihs.com

A core principle is the selection of an appropriate analytical method based on factors such as the required sensitivity, selectivity, accuracy, and precision. For the structural confirmation of this compound, spectroscopic methods that probe the molecule's intrinsic properties are indispensable. For separating it from impurities or other components in a mixture, chromatographic techniques are the methods of choice.

The reliability of any analytical measurement is paramount. This involves the statistical analysis of data to understand its uncertainty and the establishment of figures of merit, including limits of detection and quantification. anhihs.com Standardization of analytical methods is also crucial to ensure consistency and comparability of results across different laboratories and studies. anhihs.com Ultimately, the goal is to obtain reliable and accurate data that definitively characterizes the compound . anhihs.com

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of powerful laboratory techniques used for the separation of mixtures. The fundamental principle lies in the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For a compound like this compound, these techniques are vital for isolating it from reaction byproducts or quantifying its presence in a sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. It is particularly well-suited for compounds that are non-volatile or thermally unstable. An HPLC system utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the compound's interaction with the stationary phase.

For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method would likely be effective. In this mode, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The development of a successful HPLC method involves optimizing parameters such as the column type, mobile phase composition, flow rate, and detector wavelength to achieve good resolution and sensitivity. wu.ac.thijfans.org Validation of the developed method is crucial to ensure its accuracy, precision, linearity, and robustness for routine analysis. ijfans.org

A typical HPLC analysis can provide both qualitative and quantitative information. The retention time, the time it takes for the compound to elute from the column, can be used for identification, while the peak area is proportional to the concentration of the compound. nih.gov

Table 1: Illustrative HPLC Method Parameters for a Substituted Amide

| Parameter | Value |

| Column | YMC-Triart C8 (250×4.6 mm, 5 µm) wu.ac.th |

| Mobile Phase | Gradient elution with water and acetonitrile |

| Flow Rate | 1.0 mL/min wu.ac.th |

| Injection Volume | 5 µL wu.ac.th |

| Column Temperature | 25 °C wu.ac.th |

| Detection | UV at 265 nm wu.ac.th |

| Run Time | 40 min wu.ac.th |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, but it is primarily used for volatile and thermally stable compounds. iu.edu In GC, the mobile phase is an inert gas, such as helium or nitrogen, which carries the vaporized sample through a column containing a stationary phase. The separation occurs based on the compound's boiling point and its interaction with the stationary phase.

For a compound like this compound, direct analysis by GC might be challenging due to its relatively high polarity and potential for thermal degradation. However, derivatization can be employed to make it more amenable to GC analysis. iu.edu This process involves chemically modifying the analyte to increase its volatility and thermal stability. iu.edu For instance, the amine and amide groups in this compound could be derivatized.

When coupled with a mass spectrometer (GC-MS), this technique provides a high degree of certainty in compound identification by providing both chromatographic retention time and a mass spectrum of the analyte. nih.govmdpi.com

Table 2: Example GC-MS Operating Conditions

| Parameter | Condition |

| Gas Chromatograph | |

| Column | Capillary column (e.g., Agilent CP sil 8 CB) mdpi.com |

| Carrier Gas | Helium mdpi.com |

| Injection Mode | Splitless mdpi.com |

| Temperature Program | e.g., 50°C hold for 2 min, ramp to 300°C at 20°C/min, hold for 3 min mdpi.com |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) mdpi.com |

| Ion Source Temperature | 300 °C mdpi.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a substance. umich.educhemistryhall.com It is a form of planar chromatography where the stationary phase is a thin layer of adsorbent material, such as silica (B1680970) gel or alumina, coated onto a flat carrier like a glass or aluminum plate. umich.eduaga-analytical.com.pl

To analyze this compound by TLC, a small spot of a solution of the compound is applied to the baseline of the TLC plate. umich.edu The plate is then placed in a sealed chamber containing a suitable solvent or solvent mixture (the mobile phase). umich.edu By capillary action, the mobile phase moves up the plate, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. chemistryhall.com

The separation is quantified by the retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com The Rf value is characteristic of a compound in a specific solvent system and can be used for identification. For compounds that are not colored, visualization can be achieved using UV light or by staining with a chemical reagent. chemistryhall.com TLC is also valuable for optimizing solvent systems for more complex separations like column chromatography. aga-analytical.com.pl

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable tools in analytical chemistry for probing the structure and concentration of molecules. These techniques are based on the interaction of electromagnetic radiation with matter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and informative techniques for elucidating the structure of organic compounds. It is based on the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are dependent on their chemical environment within the molecule.

A ¹H NMR spectrum of this compound would provide a wealth of information. The number of signals would indicate the number of different types of protons present. The chemical shift (position of the signal) would give clues about the electronic environment of each proton. The integration (area under each signal) would reveal the relative number of protons of each type. Finally, the splitting pattern (multiplicity) of the signals would provide information about the number of neighboring protons, allowing for the determination of the connectivity of the atoms in the molecule.

While a specific ¹H NMR spectrum for this compound is not publicly available, a spectrum for the related compound picolinamide (B142947) in DMSO-d6 shows characteristic signals for the protons on the pyridine (B92270) ring and the amide protons. spectrabase.com For this compound, one would expect to see additional signals corresponding to the butyl group protons, with their own characteristic chemical shifts and splitting patterns. Similarly, a ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. spectrabase.com

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the analysis of this compound. This hyphenated technique allows for the separation of the compound from complex mixtures, followed by its highly sensitive and specific detection based on its mass-to-charge ratio (m/z).

In a typical LC-MS/MS method, a reversed-phase column, such as a C18, is used for chromatographic separation with a mobile phase gradient, often consisting of acetonitrile and water with an acid modifier like formic acid to facilitate protonation. nih.gov Detection is commonly performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. This setup enables the selection of a specific precursor ion for this compound, which is then fragmented in a collision cell to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and is crucial for quantitative analysis in complex matrices.

The fragmentation pattern is key to structural confirmation. For picolinamides, common fragmentation involves the cleavage of the amide bond and fragmentation of the pyridine ring. Based on the electron ionization mass spectrum of the parent compound, picolinamide, key fragments are observed at m/z 106, resulting from the loss of the amide group (NH2), and at m/z 78, corresponding to the pyridine ring. nist.gov For this compound, characteristic fragmentation would involve the butylamino substituent as well.

Table 1: Representative Mass Spectrometry Data for Picolinamide (Parent Compound)

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Potential Fragment Identity |

|---|---|---|

| 122 | 45 | [M]+ (Molecular Ion) |

| 106 | 100 | [M-NH2]+ |

| 78 | 85 | [C5H4N]+ |

| 51 | 40 | [C4H3]+ |

Data derived from the NIST Mass Spectrometry Data Center for Picolinamide. nist.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its distinct structural features: the N-H bonds of the secondary amine and the amide, the C=O of the amide, and the aromatic C-N and C=C bonds of the pyridine ring.

Analysis of the parent compound, picolinamide, reveals characteristic peaks for the amide and pyridine moieties. nist.govnist.gov The N-H stretching vibrations of the primary amide appear as strong bands in the region of 3400-3100 cm⁻¹. The amide C=O stretching vibration (Amide I band) typically produces a very strong absorption around 1670-1680 cm⁻¹. The N-H bending vibration (Amide II band) is found near 1600 cm⁻¹. The pyridine ring itself gives rise to several characteristic absorptions, including C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ region. acs.org The addition of the butylamino group would introduce C-H stretching bands from the butyl chain around 2960-2870 cm⁻¹ and a secondary amine N-H stretch.

Table 2: Characteristic IR Absorption Bands for Picolinamide Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3419, 3175 |

| Aromatic C-H | Stretch | ~3050 |

| Aliphatic C-H (Butyl) | Stretch | ~2960-2870 |

| Amide C=O | Stretch (Amide I) | ~1676 |

| Pyridine Ring | C=C, C=N Stretch | ~1590, 1470, 1435 |

| Amide C-N | Stretch | ~1392 |

Data based on spectra and analysis of picolinamide. acs.orgcore.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used for both qualitative and quantitative analysis. The UV-Vis spectrum of this compound is dominated by absorptions arising from the π-electron system of the pyridine ring and the n→π* transition of the carbonyl group in the amide.

Studies on picolinamide show absorption maxima that are dependent on the pH of the solution, reflecting the protonation state of the pyridine nitrogen. acs.org In general, picolinamide exhibits a strong absorption band around 265 nm. acs.orgacs.org This absorption corresponds to the π→π* electronic transitions within the aromatic pyridine ring. A shoulder or a separate weaker band, corresponding to the n→π* transition of the amide carbonyl group, may also be observed. The presence of the butylamino group, an auxochrome, on the pyridine ring is expected to cause a slight shift in the absorption maxima (a bathochromic or red shift) and potentially an increase in the molar absorptivity.

Table 3: UV-Vis Absorption Data for Picolinamide in Solution

| pH | λmax (nm) | Isosbestic Point (nm) |

|---|---|---|

| > 4 | 265.5 | 240 |

| < 2 | 272.5 | 280 |

Data derived from UV absorption spectra of picolinamide. acs.org

X-ray Diffraction Studies for Solid-State Characterization

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. Single-crystal XRD analysis of picolinamide and its derivatives provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. researchgate.netresearchgate.net

Picolinamide itself has been shown to crystallize in the monoclinic system with the space group P2₁/n. researchgate.net The crystal structure is stabilized by a network of hydrogen bonds involving the amide groups. A study on a related derivative, N-(4-methoxyphenyl)picolinamide, also found a monoclinic crystal system (P2₁/n), where the molecular conformation is nearly planar and stabilized by intramolecular hydrogen bonds. nih.gov Such studies are vital for understanding the solid-state properties of this compound, which are critical for pharmaceutical development and formulation.

Table 4: Representative Crystallographic Data for Picolinamide Derivatives

| Parameter | Picolinamide | N-(4-Methoxyphenyl)picolinamide |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| a (Å) | 5.2074 | 5.0082 |

| b (Å) | 7.1004 | 20.728 |

| c (Å) | 16.2531 | 11.1549 |

| **β (°) ** | 100.260 | 96.998 |

| **Volume (ų) ** | ~591 | 1149.3 |

| Z (Molecules/Unit Cell) | 4 | 4 |

Data sourced from crystallographic studies of picolinamide researchgate.net and N-(4-methoxyphenyl)picolinamide. nih.gov

Development and Validation of Bioanalytical Methods for this compound in Biological Matrices

The development and validation of bioanalytical methods are essential for quantifying a drug in biological matrices like plasma, serum, or urine, which is fundamental for pharmacokinetic and toxicokinetic studies. researchgate.netnih.gov For this compound, a robust LC-MS/MS method is the standard choice. nih.gov

The process begins with method development, which includes optimizing sample preparation, chromatographic conditions, and mass spectrometric parameters. Sample preparation is critical for removing interferences from the biological matrix. mdpi.com Protein precipitation with a solvent like acetonitrile is a common and straightforward technique for plasma samples. nih.govyoutube.com

Once developed, the method must be rigorously validated according to regulatory guidelines (e.g., ICH M10). researchgate.netyoutube.com Validation demonstrates the method's reliability by assessing several key parameters: